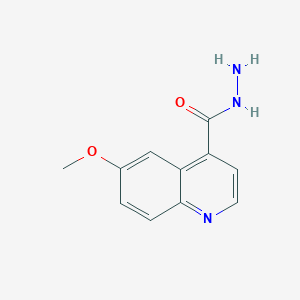
2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine is a synthetic organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms at the 2 and 7 positions of the acridine ring.
Alkylation: Introduction of dimethyl groups at the 9 position.
Coupling Reaction: Attachment of the pyridinylphenyl group at the 10 position through a cross-coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Reduction of bromine atoms or other functional groups.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions may introduce new functional groups at the bromine positions.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer or antimicrobial agent.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as DNA or enzymes, leading to inhibition of cellular processes. The bromine atoms and pyridinylphenyl group may enhance its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
9,10-Dihydroacridine: A simpler acridine derivative without bromine or pyridinylphenyl groups.
2,7-Dibromoacridine: An acridine derivative with bromine atoms but lacking the dimethyl and pyridinylphenyl groups.
Uniqueness
2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine is unique due to the combination of bromine atoms, dimethyl groups, and a pyridinylphenyl group. This combination may confer distinct chemical properties, such as enhanced reactivity or specific interactions with biological targets, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C26H20Br2N2 |
|---|---|
Poids moléculaire |
520.3 g/mol |
Nom IUPAC |
2,7-dibromo-9,9-dimethyl-10-(4-pyridin-4-ylphenyl)acridine |
InChI |
InChI=1S/C26H20Br2N2/c1-26(2)22-15-19(27)5-9-24(22)30(25-10-6-20(28)16-23(25)26)21-7-3-17(4-8-21)18-11-13-29-14-12-18/h3-16H,1-2H3 |
Clé InChI |
VLLYJRZLSURLAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)C5=CC=NC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



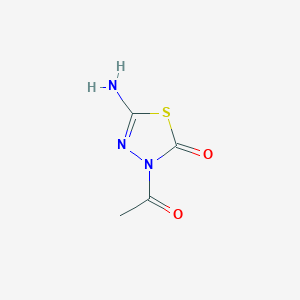
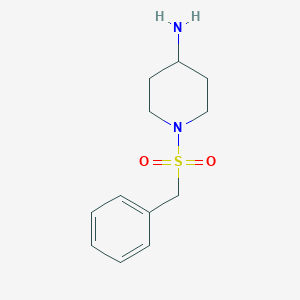

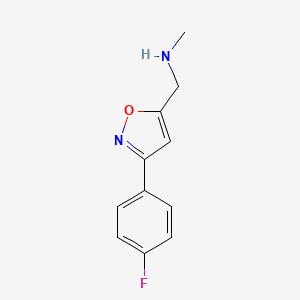
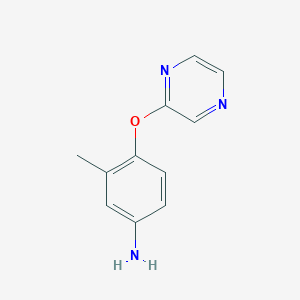
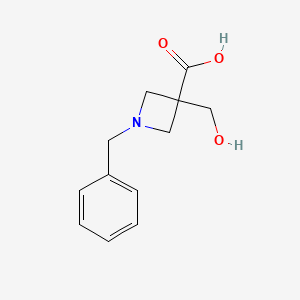
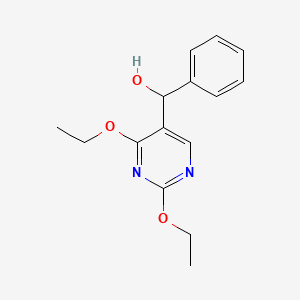
![2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13111506.png)



